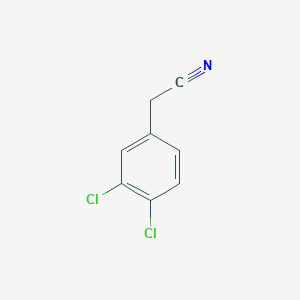

3,4-Dichlorophenylacetonitrile

描述

Significance of Arylacetonitriles in Organic Chemistry

Arylacetonitriles, the class of compounds to which 3,4-dichlorophenylacetonitrile belongs, are highly significant building blocks in organic synthesis. researchgate.net Their importance stems from their synthetic versatility, relative ease of preparation, and the multiple ways they can react to form new compounds. researchgate.net These molecules are precursors for a wide array of valuable chemical structures. For instance, α-alkylated nitriles, which can be derived from arylacetonitriles, are versatile intermediates for creating amides, carboxylic acids, ketones, and various heterocyclic compounds, many of which have biological activity. acs.org

The nitrile group is a key functional group in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The development of efficient methods to create nitriles and their derivatives is a major focus in synthetic and medicinal chemistry. researchgate.net Researchers have developed various catalytic systems, including those using iron and palladium, to facilitate the transformation of arylacetonitriles into more complex molecules, highlighting their central role in constructing molecular libraries for drug discovery. organic-chemistry.orgresearchgate.net These methodologies allow for the creation of diverse, biologically active structures. researchgate.net

Overview of this compound as a Synthetic Intermediate

This compound is a recognized intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. ontosight.ai One of its most prominent applications is in the production of non-peptide antagonists for neurokinin receptors.

Specifically, it has been utilized as a key starting material in the synthesis of several potent and selective neurokinin receptor antagonists, including:

SR 48968 : A well-known antagonist for the neurokinin A (NK₂) receptor. sigmaaldrich.comcookechem.comsigmaaldrich.com

SSR 241586 : Another selective antagonist for the NK₂ receptor, which has been investigated for conditions like depression and irritable bowel syndrome.

SR 142801 : An antagonist for the tachykinin NK₃ receptor. sigmaaldrich.comcookechem.com

MDL 105,212 : A non-peptide tachykinin receptor antagonist. sigmaaldrich.comcookechem.com

The synthesis of these complex pharmaceutical targets underscores the strategic value of this compound as a building block. Beyond pharmaceuticals, the compound is also used as an intermediate in the synthesis of agrochemicals such as herbicides, insecticides, and fungicides. ontosight.ai Common synthetic routes to produce this compound include the nucleophilic substitution reaction between 3,4-dichlorobenzyl chloride and sodium cyanide. ontosight.ai

Scope of Academic Inquiry into this compound

Academic research on this compound has spanned several areas, reflecting its importance as a synthetic intermediate and its emergence in other scientific contexts. A significant portion of research has focused on its application in medicinal chemistry, particularly in the development of neurokinin receptor antagonists as previously mentioned. sigmaaldrich.com

In addition to its role in pharmaceutical synthesis, studies have begun to explore other potential biological activities. For example, research has indicated that the compound and its derivatives may possess antimicrobial properties, showing effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus. This suggests a potential for developing new antimicrobial agents.

Furthermore, this compound has been the subject of environmental and analytical chemistry research. It has been identified as a member of an emerging class of aromatic nitrogenous disinfection byproducts (DBPs) found in drinking water. nih.gov Studies have detected chlorophenylacetonitriles, including the 3,4-dichloro isomer, in chlorinated and chloraminated drinking water samples, prompting the development of sensitive analytical methods for their detection and quantification due to their potential cytotoxicity. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZNCAFWRZZJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185959 | |

| Record name | (3,4-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3218-49-3 | |

| Record name | 3,4-Dichlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3218-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3218-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dichlorophenylacetonitrile

Established Synthetic Pathways for 3,4-Dichlorophenylacetonitrile Production

The most conventional and widely utilized method for the industrial-scale production of this compound involves a two-step process starting from 3,4-dichlorotoluene (B105583). The initial step is the side-chain chlorination of 3,4-dichlorotoluene, typically achieved by reacting it with chlorine gas under UV light irradiation (λ = 365 nm) in a solvent like carbon tetrachloride at approximately 60°C for several hours. This free-radical halogenation selectively targets the methyl group, yielding 3,4-dichlorobenzyl chloride.

Another established, albeit older, method involves the direct conversion of 3,4-dichlorotoluene to this compound. This synthesis is achieved by reacting 3,4-dichlorotoluene with cerium (III) ammonium (B1175870) nitrate (B79036) and potassium bromide in acetic acid at temperatures between 80-90°C, affording the product with an approximate efficiency of 57%.

A variation of the cyanation step involves the reaction of 3,4-dichlorobenzyl halides with copper(I) cyanide (CuCN), a method known as the Rosenmund-von Braun reaction. This approach can offer good yields, with one report indicating a 74% yield after purification by vacuum distillation when a CuCN to halide molar ratio of 1.2:1 is used over a 6–8 hour reaction time.

| Starting Material | Reagents | Key Conditions | Reported Yield |

| 3,4-Dichlorotoluene | 1. Cl₂, UV light (365 nm) 2. NaCN | 1. CCl₄, 60°C, 8h 2. DMF, 80°C, 12h | 57-62% (overall) |

| 3,4-Dichlorotoluene | Cerium (III) ammonium nitrate, KBr | Acetic acid, 80-90°C | ~57% |

| 3,4-Dichlorobenzyl halide | CuCN | Molar ratio 1.2:1, 6-8h | 74% |

Alternative Synthetic Routes and Their Mechanistic Considerations

Beyond the conventional methods, several alternative synthetic strategies for producing this compound have been explored, each with unique mechanistic underpinnings.

One such alternative is the Knoevenagel condensation . This reaction involves the condensation of this compound with a BINOL-based aldehyde in ethanol, catalyzed by sodium methoxide (B1231860). researchgate.net While this method is primarily used to synthesize more complex derivatives, it demonstrates the reactivity of the active methylene (B1212753) group in this compound.

Another interesting approach involves the reaction of this compound with sodium chloroacetate (B1199739) in liquid ammonia (B1221849) . This reaction, carried out in the presence of a strong base like sodium amide, proceeds at a low temperature of -33°C. sigmaaldrich.com The mechanism involves the deprotonation of the α-carbon of the nitrile, which then acts as a nucleophile, attacking the sodium chloroacetate.

The Passerini three-component reaction offers a more convergent approach. This multicomponent reaction utilizes an isocyanide, an aldehyde, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org While not a direct synthesis of this compound itself, the nitrile group can be a key functional handle in molecules synthesized via this powerful reaction, showcasing its utility in combinatorial chemistry.

Interestingly, this compound can also be formed as a disinfection byproduct in water treatment processes. The chlorine-mediated degradation of the amino acid tyrosine can lead to the formation of this compound. The proposed pathway involves the hydroxylation of tyrosine's phenolic ring by hypochlorous acid (HOCl) to form 3-chloro-4-hydroxyphenylacetonitrile. A subsequent chlorination replaces the hydroxyl group with a chlorine atom at the 4-position, followed by decarboxylation to yield this compound. mdpi.com

| Reaction Type | Reactants | Key Conditions | Product Type/Context |

| Knoevenagel Condensation | This compound, BINOL-based aldehyde | Sodium methoxide, Ethanol | Chiral acrylonitrile (B1666552) derivatives researchgate.net |

| Reaction with Chloroacetate | This compound, Sodium chloroacetate | Liquid ammonia, Sodium amide, -33°C | Carboxylic acid derivatives sigmaaldrich.com |

| Passerini Reaction | Isocyanide, Aldehyde, Carboxylic acid | Aprotic solvent | α-Acyloxy amides wikipedia.org |

| Disinfection Byproduct Formation | Tyrosine, Hypochlorous acid | Water treatment conditions | Formation of this compound mdpi.com |

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and minimizing environmental impact. Key areas of optimization include catalyst selection, temperature control, and solvent choice.

Catalyst Selection and Reaction Efficiency

In the established cyanation of 3,4-dichlorobenzyl chloride, the use of a phase-transfer catalyst has been shown to significantly enhance reaction efficiency. Specifically, the addition of tetrabutylammonium bromide (TBAB) has been reported to improve the yield by as much as 18% compared to the uncatalyzed reaction. Phase-transfer catalysts facilitate the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the reaction with the organic substrate occurs, thereby increasing the reaction rate.

For Knoevenagel-type condensations involving this compound, various catalysts have been investigated to improve yields and reaction times. These include basic catalysts like sodium methoxide and potentially heterogeneous catalysts which can simplify product purification and catalyst recovery. researchgate.net

Temperature Control and Kinetic Optimization

Temperature is a critical parameter in the synthesis of this compound. For the cyanation of 3,4-dichlorobenzyl chloride, an optimal temperature range of 75–85°C has been identified. Operating within this range ensures a reasonable reaction rate without promoting significant side reactions or decomposition of the product. Kinetic studies have determined the activation energy (Ea) for this reaction to be 45.2 kJ/mol and the frequency factor (A) to be 1.2 × 10⁷ min⁻¹. These parameters are essential for reactor design and for predicting reaction times at different temperatures. Reaction times are typically in the range of 10-12 hours for near-complete conversion.

Furthermore, the use of microwave-assisted synthesis has emerged as a powerful tool for kinetic optimization. Irradiating a mixture of 3,4-dichlorobenzyl chloride and sodium cyanide in DMF with 150 W of microwave power for just 15 minutes can lead to a 94% conversion and a 78% isolated yield. This represents a six-fold reduction in reaction time compared to conventional heating methods.

Solvent Optimization and Steric Considerations

The choice of solvent plays a crucial role in the synthesis of this compound. In the cyanation reaction, polar aprotic solvents like dimethylformamide (DMF) are favored as they can dissolve the ionic cyanide salt and the organic substrate, while not participating in the reaction. Ethanol has also been used as a solvent in certain synthetic routes, such as the Knoevenagel condensation. researchgate.net The optimization of the solvent system involves balancing solubility of reactants, reaction rate, and ease of product isolation and purification.

While detailed comparative studies on a wide range of solvents for the primary synthesis of this compound are not extensively published, the principles of solvent effects in SN2 reactions suggest that polar aprotic solvents will generally provide the best results for the cyanation of 3,4-dichlorobenzyl chloride.

| Parameter | Method/Condition | Effect | Reference |

| Catalyst | Tetrabutylammonium bromide (TBAB) in cyanation | 18% yield improvement | |

| Temperature | 75–85°C for cyanation | Optimal reaction rate | |

| Kinetics | Microwave irradiation (150 W, 15 min) | 6x faster than conventional heating | |

| Solvent | Dimethylformamide (DMF) for cyanation | Effective for dissolving reactants |

Reactivity and Derivatization of 3,4 Dichlorophenylacetonitrile

Chemical Reactivity of the Nitrile Functional Group in 3,4-Dichlorophenylacetonitrile

The nitrile (-C≡N) group is the primary site of many chemical transformations for this compound. It can readily undergo nucleophilic additions, hydrolysis to form carboxylic acids, or be reduced to a primary amine. guidechem.com

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. Furthermore, the benzylic protons on the carbon adjacent to the nitrile are acidic, allowing for the formation of a nucleophilic carbanion.

The acidity of the α-hydrogens (the protons on the -CH₂- group) is enhanced by the electron-withdrawing effects of both the adjacent nitrile group and the dichlorophenyl ring. google.com This allows for deprotonation by a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521), to form a resonance-stabilized carbanion. scispace.comgoogle.com This carbanion is a potent nucleophile and can participate in various substitution reactions. For example, it can be alkylated by reacting with organohalides. This approach has been used to synthesize carbacyclic analogues of methylphenidate by reacting the carbanion of this compound with cyclopentyl bromide or cyclohexyl bromide. researchgate.net

A notable application of this reactivity is in the formation of cyclobutane (B1203170) rings. The reaction of this compound with 1,3-dibromopropane (B121459) in the presence of powdered potassium hydroxide and a phase-transfer catalyst yields 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile. google.com

The nitrile group itself can undergo nucleophilic addition. The Michael addition of methyl acrylate (B77674) to this compound is a key step in the synthesis of the neurokinin receptor antagonist Osanetant. newdrugapprovals.org This reaction forms a new carbon-carbon bond at the benzylic position, creating a chiral center.

The directing effects on an incoming electrophile are determined by the existing substituents. The 3-chloro and 4-chloro groups direct to their respective ortho and para positions, while the -CH₂CN group also acts as an ortho-, para-director. The potential sites for substitution are positions 2, 5, and 6. The final regiochemical outcome depends on a complex interplay of the electronic effects (inductive vs. resonance) of all three substituents and any steric hindrance. lkouniv.ac.in Given the deactivating nature of all substituents, forcing electrophilic substitution on this ring is synthetically challenging. lkouniv.ac.in

The nitrile functional group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.com This transformation proceeds through an amide intermediate (3,4-dichlorophenylacetamide). chemguide.co.uk

Acid Hydrolysis: This is typically achieved by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The reaction directly yields the free carboxylic acid, 3,4-dichlorophenylacetic acid, and an ammonium (B1175870) salt. chemguide.co.uk

Reaction Scheme: Acid Hydrolysis

Alkaline Hydrolysis: This method involves heating the nitrile under reflux with an aqueous solution of a strong base, like sodium hydroxide. libretexts.orgchemguide.co.uk The initial product is the corresponding carboxylate salt (e.g., sodium 3,4-dichlorophenylacetate), with the liberation of ammonia (B1221849) gas. chemguide.co.uk To obtain the free 3,4-dichlorophenylacetic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orgchemguide.co.uk The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.

| Hydrolysis Method | Reagents | Primary Product | Final Product (after workup) |

| Acidic | Dilute HCl, Heat | 3,4-Dichlorophenylacetic acid | 3,4-Dichlorophenylacetic acid |

| Alkaline | NaOH(aq), Heat | Sodium 3,4-dichlorophenylacetate | 3,4-Dichlorophenylacetic acid |

Stereochemical Aspects of Reactions Involving this compound

While this compound itself is an achiral molecule, many of its reactions can generate new stereocenters. When the α-carbon (the benzylic carbon) is substituted with a group other than hydrogen, it becomes a chiral center.

For instance, the synthesis of dopamine (B1211576) and serotonin (B10506) transporter inhibitors involves the alkylation of this compound with cyclic bromides, leading to chiral products like 2-cyclohexyl-2-(3,4-dichlorophenyl)acetonitrile and its cyclopentyl analogue. researchgate.netresearchgate.net Similarly, the synthesis of 2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile (B2811227) via a multicomponent reaction results in a racemic product. vu.nl When a racemic mixture is formed, resolution techniques may be required to separate the individual enantiomers, as was done in the synthesis of a piperidino alcohol intermediate for Osanetant using (+)-camphorsulfonic acid. newdrugapprovals.org

Formation of Complex Organic Structures from this compound

This compound is a key starting material for a variety of complex, often biologically active, molecules. guidechem.comontosight.ai Its utility is particularly prominent in the synthesis of pharmaceuticals.

It serves as a critical intermediate in the production of non-peptide neurokinin A (NK₂) receptor antagonists, such as SSR 241586. It is also a precursor in the synthesis of dichlorophenylacrylonitriles, a class of compounds investigated for their cytotoxic activity against cancer cells. nih.govdundee.ac.uk One such derivative, ANI-7, has shown potent and selective activity in breast cancer cell lines. nih.gov

The nitrile group is also an excellent handle for constructing heterocyclic rings. A common transformation is the [3+2] cycloaddition reaction with an azide, such as sodium azide, to form a tetrazole ring. gatech.edu This reaction is often facilitated by catalysts or specific reaction conditions to overcome the energy barrier. gatech.edu Tetrazole derivatives synthesized from related nitriles have shown a range of pharmacological activities. nih.govmedipol.edu.tr

The following table summarizes selected complex structures derived from this compound.

| Precursor | Reagents/Conditions | Product Class | Example Application |

| This compound | 1. Base (e.g., t-BuOK), Cyclohexyl bromide2. Hydrolysis & Esterification | Carbacyclic methylphenidate analogues | Dopamine/Serotonin transporter inhibitors researchgate.net |

| This compound | Methyl acrylate, Base (Michael Addition) | Cyano diester adducts | Intermediate for Osanetant (NK₃ antagonist) newdrugapprovals.org |

| This compound | Substituted benzaldehydes (Knoevenagel Condensation) | Dichlorophenylacrylonitriles | Anticancer agents nih.gov |

| This compound | Sodium azide, Catalyst | Tetrazole derivatives | Pharmacologically active heterocycles gatech.edugoogleapis.com |

| This compound | 1,3-Dibromopropane, Base | Cyclobutane derivatives | Synthesis of Sibutramine analogues google.com |

Applications of 3,4 Dichlorophenylacetonitrile in Advanced Organic Synthesis

3,4-Dichlorophenylacetonitrile as a Reagent for Moiety Introduction

This compound (3,4-DCPAN) is a versatile chemical intermediate valued in organic synthesis for its capacity to introduce the 3,4-dichlorophenyl moiety into more complex molecular structures. guidechem.com Its chemical structure consists of a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 4 positions, and a cyanomethyl (-CH2CN) group. ontosight.ai This arrangement of functional groups allows for a variety of chemical transformations.

The reactivity of 3,4-DCPAN is centered on its two primary functional components: the dichlorinated phenyl ring and the acetonitrile (B52724) group. guidechem.com The acetonitrile group's methylene (B1212753) protons are acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic center can then participate in various carbon-carbon bond-forming reactions, such as alkylation. For instance, the anion of this compound can be alkylated with reagents like 1-bromo-2-(2-tetrahydropyranyloxy)ethane. google.com This reactivity allows for the extension of the carbon chain and the introduction of other functional groups.

Furthermore, the nitrile group (-C≡N) itself can undergo a range of transformations. It can be reduced to a primary amine (-CH2NH2) using reducing agents like Raney Nickel, providing a route to various amine derivatives. drugfuture.com This functionality is crucial for building more complex molecules, including those with pharmaceutical applications. The compound's ability to serve as a building block is fundamental to its utility in chemical synthesis, enabling the construction of diverse molecular frameworks. guidechem.com

Role in the Synthesis of Pharmaceutical Intermediates

This compound is a significant precursor in the development of various pharmaceutical agents due to its role as a key building block for complex therapeutic molecules. ontosight.ai Its unique structure is particularly valuable in medicinal chemistry, where precise molecular architectures are required to interact with biological targets.

Precursors for Neurokinin Receptor Antagonists (e.g., SR 48968, SR 142801, MDL 105,212)

The compound has been extensively used as a critical intermediate in the synthesis of non-peptide antagonists for neurokinin (NK) receptors, which are targets for treating conditions like depression and irritable bowel syndrome. cookechem.comsigmaaldrich.com

SR 48968: this compound is a documented starting material for the synthesis of SR 48968, a potent and selective antagonist of the neurokinin A (NK2) receptor. drugfuture.comcookechem.comsigmaaldrich.comchemdad.comsigmaaldrich.com The synthesis involves the alkylation of this compound, followed by reduction of the nitrile group to an amine. google.comdrugfuture.com This amine is a key intermediate that undergoes further reactions to construct the final complex structure of SR 48968. drugfuture.com

SR 142801 (Osanetant): This tachykinin NK3 receptor antagonist also utilizes this compound in its synthesis. cookechem.comsigmaaldrich.comchemdad.comsigmaaldrich.com In a documented synthetic route, this compound is alkylated, and the resulting product undergoes a Michael addition with methyl acrylate (B77674). newdrugapprovals.org Subsequent cyclization and reduction steps lead to a piperidine (B6355638) derivative, a core component of Osanetant. newdrugapprovals.org

MDL 105,212: The synthesis of MDL 105,212, another non-peptide tachykinin receptor antagonist, has been shown to involve this compound. cookechem.comsigmaaldrich.comchemdad.comsigmaaldrich.com The process includes the alkylation of this compound with ethyl 3-bromopropionate after an initial alkylation step, followed by catalytic hydrogenation to form the necessary intermediates. googleapis.com

| Neurokinin Receptor Antagonist | Receptor Target | Role of this compound |

| SR 48968 | NK2 | Key starting material for building the molecule's backbone. drugfuture.comcookechem.comsigmaaldrich.comsigmaaldrich.com |

| SR 142801 (Osanetant) | NK3 | Intermediate used to form the central piperidine ring structure. cookechem.comsigmaaldrich.comnewdrugapprovals.org |

| MDL 105,212 | Tachykinin | Starting reagent for sequential alkylation and reduction to create key intermediates. cookechem.comsigmaaldrich.comgoogleapis.com |

Intermediates for Antihypertensive Agents

While research has focused on various novel compounds for treating hypertension, such as direct vasodilators and ACE inhibitors, the direct application of this compound in the synthesis of widely marketed antihypertensive agents is not as prominently documented as its role in neurokinin antagonists. nih.govnih.gov However, its structural motifs are present in compounds investigated for cardiovascular effects. For example, dichlorophenyl groups are features in various pharmacologically active molecules, and the synthetic utility of 3,4-DCPAN makes it a candidate for creating libraries of compounds for screening, including those for antihypertensive activity. nih.gov

Synthesis of Aza-bicyclic Systems

This compound is instrumental in creating precursors for aza-bicyclic systems, which are important structural motifs in many biologically active compounds. A notable example is its use in the synthesis of the (+)-1-[2-[3-(3,4-dichlorophenyl)-1-[(3-isopropoxyphenyl)acetyl]piperidin-3-yl]ethyl]-4-phenyl-1-azonia-bicyclo[2.2.2]octane chloride. epo.org The synthesis begins with reacting this compound with sodium chloroacetate (B1199739) to yield 3-cyano-3-(3,4-dichlorophenyl)propionic acid. epo.org This intermediate is then resolved and reduced in an enantioconservative manner before being incorporated into the final aza-bicyclic structure. epo.org

Derivatization Towards Diclofenac and Guanfacine Precursors

The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the antihypertensive drug Guanfacine typically involves precursors derived from the isomeric 2,6-dichlorophenylacetonitrile, not the 3,4-dichloro isomer. smolecule.comnih.govgoogle.com For example, 2,6-dichlorophenylacetic acid, a key intermediate for Guanfacine, can be prepared from 2,6-dichlorobenzyl cyanide (2,6-dichlorophenylacetonitrile). google.comchemicalbook.com Research on Diclofenac derivatives also specifies the 2,6-dichloro substitution pattern. nih.gov Based on available literature, this compound is not the standard precursor for these two specific pharmaceuticals.

Contributions to Agrochemical Synthesis

Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of agrochemicals. guidechem.comontosight.ai It is used in the production of various pesticides, including herbicides, insecticides, and fungicides. ontosight.ai The mechanism of action for some of the resulting pesticides involves toxicity to the nervous system of pests, leading to their elimination and the protection of crops. guidechem.com The presence of the dichlorophenyl group is a common feature in many active agrochemical compounds, making 3,4-DCPAN a useful building block in this industry. guidechem.com For instance, dichlorophenylacrylonitriles have been identified as lead compounds in the development of novel agents. nih.gov

Utility in Dyestuff Production

This compound serves as a key precursor in the synthesis of certain methine dyes. Specifically, it is employed in the preparation of yellow dyes intended for coloring plastics, such as polyamides, to achieve colorations with high thermal stability and light resistance. patsnap.comgoogle.com The synthesis involves a condensation reaction between an aldehyde and a phenylacetonitrile (B145931) derivative. google.com

In a typical process, this compound is reacted with a substituted aldehyde in a solvent like methanol (B129727). patsnap.com The reaction is facilitated by a base, such as an aqueous potassium hydroxide (B78521) solution, which adjusts the pH to approximately 10. The mixture is heated, for instance, to 60°C, and stirred for several hours to complete the reaction. patsnap.com Following the reaction, the dye product is isolated through filtration, washed with solvents like methanol and hot water, and then dried. patsnap.com

| Role | Compound | Molar Amount |

| Phenylacetonitrile Derivative | This compound | 0.1 mol |

| Aldehyde | Aldehyde of formula (II) (R¹=-COOCH₃, R⁴=-CH₃, R⁵ and R⁶=-CH₃) | 0.1 mol |

| Solvent | Methanol | 100 ml |

| Base | 50% aqueous potassium hydroxide | ~1 g |

| Table 1: Example of reactants for the synthesis of a yellow methine dye. patsnap.com |

Synthesis of Bioactive Compounds and Their Derivatives

This compound is a valuable building block in the synthesis of various bioactive compounds and their derivatives due to the unique electronic and steric properties conferred by the dichlorophenyl group.

Design of Notch-Sparing γ-Secretase Inhibitors

In the pursuit of treatments for conditions like Alzheimer's disease, researchers have focused on developing γ-secretase inhibitors that can selectively block the production of amyloid-β (Aβ) peptides without affecting the processing of the Notch1 receptor, a crucial protein for many cellular functions. Inhibiting Notch can lead to significant side effects.

Analogs of aminopyrido[2,3-d]pyrimidin-7-ones have been synthesized and evaluated for this purpose. nih.gov The synthesis of these complex molecules can involve the condensation of an aldehyde intermediate with a substituted phenylacetonitrile. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring of these inhibitors are critical for their activity. For instance, substituting a phenyl ring with a 3,4-dichloro pattern resulted in a compound with a 50% inhibitory effect on Aβ40 production, and this inhibitor did not have an effect on Notch1 receptor processing. nih.gov This highlights the role of the 3,4-dichlorophenyl moiety in achieving a desirable "Notch-sparing" profile. nih.gov

| Compound Reference | Phenyl Ring Substitution | Aβ40 Inhibition (%) | Effect on Notch1 Processing |

| 10 | Unsubstituted | 47 | No effect |

| 11 | 3,4-dichloro | 50 | No effect |

| 12 | 3,5-difluoro | 73 | Not tested |

| Table 2: Inhibition of Aβ40 production by 2-substituted aminopyridopyrimidinones. nih.gov |

Synthesis of Substituted 2-Phenylacrylonitriles

Substituted 2-phenylacrylonitriles are a class of compounds investigated for various biological activities. This compound is a common starting material for creating libraries of these molecules. nih.govdundee.ac.uk The primary synthetic route is the Knoevenagel condensation, a reaction between an active methylene compound (in this case, this compound) and an aldehyde or ketone. nih.govdundee.ac.uk

For example, a library of (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitriles was generated by reacting this compound with a series of substituted benzaldehydes. dundee.ac.uk The reaction is often carried out in water using a base like benzyltrimethylammonium (B79724) hydroxide as a catalyst at a moderately elevated temperature (e.g., 50°C). dundee.ac.uknewcastle.edu.au This method allows for the creation of a diverse set of acrylonitrile (B1666552) derivatives by varying the substituents on the benzaldehyde. dundee.ac.uk

| Aldehyde Reactant | Resulting Acrylonitrile Product |

| 1H-Pyrrole-2-carboxaldehyde | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile |

| 4-Nitrobenzaldehyde | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile |

| 4-Methoxybenzaldehyde | (Z)-2-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile |

| Table 3: Examples of 2-phenylacrylonitriles synthesized from this compound. nih.govresearchgate.net |

Investigations into Arylhydrocarbon Receptor Ligands for Cancer Research

The Arylhydrocarbon Receptor (AhR) has emerged as a promising therapeutic target in cancer research. newcastle.edu.aupsu.edu Ligands that can modulate the AhR pathway are actively being investigated for their potential as anti-cancer agents. psu.edumdpi.com Acrylonitrile derivatives synthesized from this compound have been identified as potent AhR ligands with significant anti-tumor activity, particularly in breast cancer. mdpi.commdpi.com

Several studies have focused on dichlorophenylacrylonitriles, which act as AhR agonists and inhibit the proliferation of a wide range of cancer cell lines. nih.govmdpi.com These compounds have demonstrated not only high potency but also selectivity, inhibiting the growth of cancer cells at concentrations much lower than those affecting healthy cells. nih.govnewcastle.edu.au

Key research findings include:

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide was discovered through modeling and screening, exhibiting a 34 nM growth inhibition (GI₅₀) in the MCF-7 breast cancer cell line and demonstrating over 400-fold selectivity compared to the healthy MCF10A breast cell line. newcastle.edu.au This compound and its analogs have been shown to induce cell death following bioactivation through the AhR pathway. nih.gov

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (also known as ANI-7) displayed a GI₅₀ of 0.56 µM and 260-fold selectivity for the MCF-7 cell line. nih.govmdpi.com It and its related compounds are confirmed AhR ligands that exhibit antitumor activity in breast cancer. mdpi.com

(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile was identified as a potent growth inhibitor of the estrogen receptor-positive MCF-7 breast cancer cell line with a GI₅₀ value of 0.127 µM. researchgate.net

These findings underscore the importance of the this compound scaffold in designing novel, selective, and potent AhR ligands for cancer therapy. nih.govnewcastle.edu.au

| Compound | Cancer Cell Line | Activity (GI₅₀) | Selectivity (vs. healthy cells) |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 (Breast) | 34 nM | >400-fold |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) | MCF-7 (Breast) | 0.56 µM | 260-fold |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 µM | Not specified |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 (Breast) | 0.030 µM | Not specified |

| Table 4: Cytotoxic activity of selected AhR ligands derived from this compound. nih.govnewcastle.edu.auresearchgate.net |

Environmental Fate and Occurrence As a Disinfection Byproduct Dbp

Identification and Quantification of 3,4-Dichlorophenylacetonitrile as a Nitrogenous Aromatic DBP in Drinking Water

This compound (3,4-DCPAN) is an emerging nitrogenous aromatic disinfection byproduct that has been detected in both chlorinated and chloraminated drinking water. nih.govacs.org Along with its isomer, 2-chlorophenylacetonitrile (2-CPAN), it represents a new class of DBPs of potential concern due to their cytotoxicity. nih.govsurrey.ac.uk Advanced analytical techniques, such as gas chromatography/mass spectrometry (GC/MS), are employed for the identification and quantification of these compounds in water samples. nih.gov

Initial detection methods had a limit of 100 ng/L for these chlorophenylacetonitriles (CPANs). nih.gov However, the development of more sensitive methods has allowed for their trace determination, with method detection limits as low as 0.15 to 0.37 ng/L. nih.gov Using these enhanced methods, 3,4-DCPAN has been quantified in finished drinking water at concentrations up to 320 ng/L. sci-hub.se Studies have shown that CPANs, including 3,4-DCPAN, are commonly found in finished drinking water, with concentrations ranging from 0.5 to 155 ng/L across various tested samples. nih.gov Specifically, chlorinated waters tend to have higher concentrations of CPANs compared to chloraminated waters. nih.gov

The table below summarizes the concentrations of this compound and other related DBPs found in various water samples.

| Compound | Concentration Range (ng/L) | Water Type |

| This compound | up to 320 | Drinking Water Treatment Plants |

| 2-Chlorophenylacetonitrile | up to 530 | Drinking Water Treatment Plants |

| Chlorophenylacetonitriles (total) | 0.8 - 155 | Chlorinated Waters |

| Chlorophenylacetonitriles (total) | 0.5 - 15 | Chloraminated Waters |

This table presents a summary of concentration ranges for chlorophenylacetonitriles found in various water sources as reported in scientific literature.

Precursors and Formation Mechanisms of this compound in Water Treatment

The formation of this compound in water treatment is a complex process influenced by the presence of specific organic precursors and the type of disinfectant used.

Role of Aromatic Amino Acids (Tyrosine, Phenylalanine, Tryptophan) in Formation

Aromatic amino acids, which are components of natural organic matter (NOM) found in water sources, have been identified as key precursors to the formation of CPANs. mdpi.comresearchgate.net Specifically, tyrosine, phenylalanine, and tryptophan are known to contribute to the formation of various DBPs. mdpi.comnih.govcreative-proteomics.com Research has shown for the first time that tyrosine and tryptophan can act as precursors to CPANs. researchgate.net Phenylalanine has also been identified as a precursor that can generate CPANs during the water disinfection process. mdpi.com The formation of 3,4-DCPAN from these precursors involves a series of chemical reactions initiated by the disinfectant.

Impact of Disinfectants (Chlorine, Chloramine) on Formation

The choice of disinfectant plays a significant role in the formation of this compound. Both chlorine and chloramine (B81541) can lead to its formation, although the yields can differ. nih.gov Generally, the total concentration of CPANs is found to be lower in chloraminated waters compared to chlorinated waters. nih.gov The reaction between chlorine and aromatic amino acids can lead to the formation of various chlorinated and nitrogenous DBPs, including CPANs. mdpi.com For instance, the chlorination of phenylalanine can produce phenylacetaldehyde (B1677652) and CPANs. mdpi.com

The formation pathway from tyrosine when chlorine is used as a disinfectant involves a chlorine-mediated degradation. The process includes ring hydroxylation, a second chlorination step, and finally decarboxylation to yield 3,4-DCPAN.

Stability of this compound in Aquatic Environments

The persistence of this compound in aquatic environments is a key factor in its potential impact. Its stability is influenced by various environmental factors, most notably pH.

Effects of pH on Stability

Research indicates that this compound is relatively stable across a range of pH levels typically found in drinking water systems. acs.orgdigitellinc.com Studies investigating the stability of CPANs, including 3,4-DCPAN, have shown that they exhibit slight degradation with increasing pH from 5 to 9 over a period of five days. acs.org In the absence of disinfectants, less than 30% degradation was observed over 120 hours within this pH range. digitellinc.com This relative stability suggests that once formed, 3,4-DCPAN can persist in the water distribution system. It is important to note that higher pH levels generally favor the formation of nitrogenous DBPs. nih.govacs.org

The table below provides a summary of the stability of this compound under different pH conditions.

| pH Range | Observation | Duration |

| 5 - 9 | Slight degradation with increasing pH | 5 days |

| 5 - 9 | < 30% degradation (in absence of disinfectant) | 120 hours |

This table summarizes the observed stability of this compound at different pH levels as documented in scientific research.

Influence of Disinfectant Residuals and Quenching Agents

The stability of this compound (3,4-DCPAN) in treated water is influenced by the type and concentration of disinfectant residuals present. Studies have shown that 3,4-DCPAN exhibits slight degradation with increasing chlorination doses (0–4 mg/L) over a five-day period. acs.org In contrast, the presence of chloramine (NH2Cl) as a disinfectant residual does not appear to cause degradation of this compound. acs.org The stability of the disinfectant residual itself is a complex issue, affected by factors like temperature, water age, and pipe materials, which in turn can influence the potential for DBP formation. researchgate.net

The accurate measurement of 3,4-DCPAN in water samples necessitates the use of quenching agents to halt the reaction between the disinfectant and any precursors, thereby preventing further DBP formation post-collection. However, the choice of quenching agent is critical, as some can react with and degrade the DBPs of interest. Among commonly used quenching agents, sodium sulfite (B76179) has been found to have a negligible reaction with 3,4-DCPAN. acs.org Other quenching agents, however, have been observed to reduce the concentration of chlorophenylacetonitriles to varying degrees over a seven-day period. acs.org Ascorbic acid has also been identified as a suitable quenching agent for the analysis of some polar iodinated DBPs. researchgate.net

The following table summarizes the influence of different disinfectant residuals and quenching agents on the stability of 3,4-DCPAN.

| Factor | Condition | Effect on 3,4-DCPAN Stability | Source |

| Disinfectant Residual | Increasing Chlorination (0-4 mg/L) | Slight degradation over 5 days | acs.org |

| Chloramine (NH2Cl) | No significant degradation | acs.org | |

| Quenching Agent | Sodium Sulfite | Negligible reaction | acs.org |

| Other common agents | Varying degrees of reduction over 7 days | acs.org | |

| Ascorbic Acid | Suitable for some polar iodinated DBPs | researchgate.net |

Toxicological Implications of this compound as an Emerging Contaminant

This compound is recognized as an emerging nitrogenous aromatic disinfection byproduct with significant toxicological implications. acs.orgresearchgate.net Due to its high cytotoxicity, it is considered a potentially significant drinking water contaminant. researchgate.net Epidemiological studies have suggested a link between long-term exposure to various disinfection byproducts and adverse health effects, including an increased risk of bladder cancer. tudelft.nl

In vitro cytotoxicity experiments have demonstrated that aromatic DBPs, such as 3,4-DCPAN, generally exhibit toxicity levels that are several orders of magnitude higher than their aliphatic counterparts. researchgate.net For instance, the 50% lethal concentration (LC50) for 3,4-DCPAN in Chinese hamster ovary cells was determined to be 83 µmol/L. researchgate.netsci-hub.se This is significantly lower than the LC50 values for the aliphatic haloacetonitriles, chloroacetonitrile (B46850) (436 µmol/L) and dichloroacetonitrile (B150184) (260 µmol/L), indicating a higher level of toxicity for the aromatic compound. researchgate.net

The table below presents a comparison of the cytotoxicity of 3,4-DCPAN and related compounds.

| Compound | Class | LC50 (µmol/L) in CHO cells | Source |

| This compound | Aromatic Haloacetonitrile | 83 | researchgate.netsci-hub.se |

| 2-Chlorophenylacetonitrile | Aromatic Haloacetonitrile | 133 | researchgate.netsci-hub.se |

| Chloroacetonitrile | Aliphatic Haloacetonitrile | 436 | researchgate.net |

| Dichloroacetonitrile | Aliphatic Haloacetonitrile | 260 | researchgate.net |

The presence of 3,4-DCPAN in drinking water, with reported concentrations up to 320 ng/L, highlights the need for further research into its long-term health effects and the development of effective water treatment strategies to minimize its formation and public exposure. acs.orgsci-hub.se

Advanced Analytical and Spectroscopic Characterization of 3,4 Dichlorophenylacetonitrile

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are pivotal for separating 3,4-Dichlorophenylacetonitrile from complex matrices and accurately determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Its high selectivity, accuracy, and reproducibility make it a method of choice. nih.gov The coupling of gas chromatography with mass spectrometry allows for the separation of the compound from a mixture, followed by its ionization and fragmentation, providing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov This method is particularly valuable for trace determination, capable of detecting the compound at very low concentrations. nih.govresearchgate.net For instance, this compound has been identified in chlorinated and chloraminated drinking waters using GC-MS, highlighting its utility in environmental monitoring. researchgate.netacs.org The specificity and sensitivity of GC-MS are enhanced by comparing the resulting mass spectra with established libraries like NIST and Wiley for confident identification. nih.gov

Table 1: GC-MS Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary columns (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped, e.g., 50 °C hold for 2 min, then ramp to 280 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification and purity analysis of non-volatile or thermally labile compounds. nih.gov For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. sigmaaldrich.com A key advantage of HPLC is its ability to handle a wide range of sample matrices and its suitability for routine quality control analyses. basicmedicalkey.com The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of other peaks, which would indicate impurities. basicmedicalkey.comnih.gov Quantification is typically achieved by creating a calibration curve using standards of known concentration. basicmedicalkey.com

Table 2: HPLC Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov |

| Flow Rate | 1.0 mL/min. nih.gov |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis Detector (e.g., at 254 nm). nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Ultra-Performance Liquid Chromatography/Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-QTOF-MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. nih.gov The use of sub-2 µm particles in UPLC columns allows for faster separations and higher peak capacities. nih.govtechscience.com ESI is a soft ionization technique that generates intact molecular ions, while the QTOF mass analyzer provides high-resolution and accurate mass measurements of both precursor and fragment ions. nih.govmdpi.com This combination is powerful for the rapid and reliable identification and structural elucidation of compounds in complex mixtures. nih.govnih.gov The high mass accuracy of TOF-MS helps in determining the elemental composition of the analyte and its fragments, providing a high degree of confidence in its identification. mdpi.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for Trace Analysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) is an indispensable tool for the trace analysis of emerging contaminants, including halogenated compounds like this compound, in complex environmental and biological matrices. researchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of high-resolution mass spectrometers, such as Orbitrap or TOF analyzers. researchgate.netresearchgate.net The "MS/MS" or tandem mass spectrometry capability allows for the fragmentation of a selected precursor ion, generating a characteristic fragmentation pattern that can be used for definitive identification, even at trace levels. youtube.com LC-HRMS/MS is particularly useful for non-targeted screening and the identification of unknown disinfection byproducts in water treatment processes. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE) Techniques for Sample Enrichment

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the enrichment and cleanup of analytes from various matrices before chromatographic analysis. scharlab.comresearchgate.net This is especially crucial when dealing with trace levels of contaminants in complex samples like environmental water or biological fluids. researchgate.net The principle of SPE is based on the partitioning of the analyte between a solid sorbent and the liquid sample. nih.gov For a moderately nonpolar compound like this compound, a reversed-phase sorbent such as C18 is often employed. researchgate.net The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a suitable solvent. researchgate.net This pre-concentration step significantly improves the detection limits of subsequent analytical methods like GC-MS or LC-MS. scharlab.comresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals in an NMR spectrum are used to deduce the connectivity and spatial arrangement of atoms. scribd.comvu.nl

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The nitrile group (C≡N) in this compound exhibits a characteristic sharp absorption band in the IR spectrum. vu.nl

High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic system, provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound. scribd.comvu.nl

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Phenylalanine |

| Tyrosine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Protons and Nitrile Group

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical data.

In the ¹H NMR spectrum, conducted in deuterated chloroform (B151607) (CDCl₃), the aromatic protons show distinct signals. chemicalbook.com The proton at position 2 of the phenyl ring typically appears as a doublet, as does the proton at position 5. The proton at position 6 manifests as a doublet of doublets due to its coupling with two other protons. chemicalbook.com The methylene (B1212753) protons (CH₂) adjacent to the nitrile group appear as a singlet. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the nitrile group (C≡N) has a characteristic chemical shift between 110 and 120 ppm. oregonstate.eduucl.ac.uk The various carbon atoms of the dichlorinated phenyl ring and the methylene carbon also exhibit specific resonances. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic H | 7.44 | Doublet |

| Aromatic H | 7.40 | Doublet |

| Aromatic H | 7.175 | Doublet of Doublets |

| Methylene H (CH₂) | 3.726 | Singlet |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound shows several key absorption bands that confirm its structure.

A sharp and strong absorption peak for the nitrile (C≡N) stretching vibration is characteristically observed in the range of 2240-2260 cm⁻¹. uc.edu The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1475-1600 cm⁻¹ region. vscht.czlibretexts.org The presence of carbon-chlorine (C-Cl) bonds is indicated by strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2240-2260 |

| Aromatic C-H | Stretch | > 3000 vscht.cz |

| Aromatic C=C | Stretch | 1475-1600 libretexts.org |

| Carbon-Chlorine (C-Cl) | Stretch | 600-800 |

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. miamioh.edu For this compound, the mass spectrum shows a distinct molecular ion peak.

Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl), the molecular ion (M⁺) appears as a characteristic cluster of peaks at m/z 185, 187, and 189. chemicalbook.comchemicalbook.com The most abundant fragment ion is often observed at m/z 150. chemicalbook.com The fragmentation of the molecular ion can occur through various pathways, including the loss of a chlorine atom or cleavage of the bond adjacent to the nitrile group. libretexts.org

Table 3: Major Ions in the Mass Spectrum of this compound chemicalbook.comchemicalbook.com

| m/z Value | Relative Intensity (%) | Possible Fragment |

| 189 | 3.8 | [C₈H₅³⁷Cl₂N]⁺ |

| 187 | 23.2 | [C₈H₅³⁵Cl³⁷ClN]⁺ |

| 185 | 36.8 | [C₈H₅³⁵Cl₂N]⁺ (Molecular Ion) |

| 152 | 31.8 | [C₈H₅³⁵Cl³⁷CN]⁺ |

| 150 | 100.0 | [C₈H₅³⁵Cl₂]⁺ |

| 123 | 10.9 | [C₇H₄Cl]⁺ |

| 114 | 5.9 | [C₇H₅Cl]⁺ |

| 75 | 4.8 | [C₆H₃]⁺ |

Computational Chemistry and Theoretical Modeling of 3,4 Dichlorophenylacetonitrile

Quantum Chemical Analysis of 3,4-Dichlorophenylacetonitrile and its Reaction Pathways

Quantum chemical analysis is a powerful tool for investigating the formation and reactivity of this compound (3,4-DCPAN). One significant application is in understanding its synthesis, particularly its formation as a disinfection byproduct in water treatment. During the chlorination of water containing tyrosine-containing organic matter, 3,4-DCPAN can be formed through a series of chlorine-mediated degradation steps.

Density functional theory (DFT) calculations, specifically using the B3LYP/6-311+G(d,p) level of theory, have been employed to analyze the reaction pathway. This analysis identifies the transition states involved in the chlorination process. The key steps involve:

Ring Hydroxylation : Hypochlorous acid (HOCl) attacks the phenolic ring of tyrosine, leading to the formation of 3-chloro-4-hydroxyphenylacetonitrile.

Second Chlorination : A subsequent reaction with HOCl replaces the hydroxyl group with a chlorine atom at the 4-position.

Decarboxylation : The final step involves the loss of carbon dioxide to yield the this compound product.

Computational analysis of the Gibbs free energy of activation (ΔG‡) for the chlorination steps reveals critical details about the reaction kinetics. The higher energy barrier for the second chlorination step indicates that it is the rate-limiting step in the sequence, which explains why an excess of the chlorinating agent (like HOCl) is often necessary in synthetic systems to achieve a high yield of the final product.

| Reaction Step | Calculated Gibbs Free Energy of Activation (ΔG‡) |

| First Chlorination | 92.3 kJ/mol |

| Second Chlorination | 105.6 kJ/mol |

Table 1: Activation energies for the chlorination steps in the formation of this compound, calculated using DFT (B3LYP/6-311+G(d,p)).

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules like this compound. wikipedia.orgscispace.com This method calculates the electron density of a system to determine its properties, offering a balance between accuracy and computational cost. wikipedia.org

For this compound, DFT calculations are used to predict a variety of properties related to its electronic structure and reactivity:

Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Electrostatic Potential : Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents.

Reactivity Descriptors : DFT can be used to calculate various reactivity indices, such as electronegativity and chemical hardness, which provide quantitative measures of the molecule's reactivity. scispace.com

The presence of two chlorine atoms on the phenyl ring significantly influences the electronic properties of this compound. These electron-withdrawing groups create a distinct electronic environment that affects the reactivity of the aromatic ring and the benzylic carbon, making the compound a valuable intermediate in organic synthesis. bath.ac.uk DFT studies can precisely quantify these electronic effects, aiding in the prediction of its behavior in various chemical reactions. aps.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

While specific MD simulation studies focusing solely on the conformational analysis of isolated this compound are not extensively detailed in the provided literature, the methodology is broadly applied to similar molecules. For instance, MD simulations of chlorinated phenylacrylonitriles, which share a structural resemblance, have been used to study their time-dependent behavior when bound to a receptor. researchgate.net These simulations can reveal:

Conformational Preferences : The molecule is not static; it can adopt various conformations due to the rotation around single bonds. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations.

Solvent Effects : By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent influences its conformation and dynamics.

Intermolecular Interactions : MD is crucial for understanding non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which govern how the molecule interacts with other molecules. researchgate.net

These simulations are particularly powerful when combined with docking studies to verify the stability of a predicted binding pose within a receptor's active site over a period of nanoseconds. nih.govresearchgate.net

Computational Docking Studies for Ligand-Receptor Interactions (e.g., Aryl hydrocarbon Receptor)

Computational docking is a technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. researchgate.netnih.gov This method is instrumental in drug discovery and toxicology to understand how a small molecule like this compound or its derivatives might interact with biological targets.

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor known to bind various environmental compounds, including halogenated aromatic hydrocarbons. nih.govnih.gov Derivatives of this compound, specifically chlorinated phenylacrylonitriles, have been investigated as potential ligands for the AhR. researchgate.netresearchgate.net

Docking studies involving these compounds and the AhR ligand-binding domain have revealed key insights:

Binding Pose : The simulations predict the most stable binding orientation of the ligand within the receptor's binding pocket.

Driving Forces for Binding : The primary interactions responsible for binding are often identified as π-π stacking between the aromatic rings of the ligand and receptor residues, along with hydrophobic and van der Waals interactions. researchgate.net This is consistent with the hydrophobic nature of the AhR binding site. researchgate.net

Structure-Activity Relationships : By docking a series of related compounds, researchers can understand how small changes in the ligand's structure affect its binding affinity and orientation. This guides the synthesis of new compounds with improved properties. researchgate.net

Since a crystal structure for the human AhR's ligand-binding domain is not always available, homology models are often constructed based on the structures of related proteins to perform these docking studies. researchgate.net

| Interaction Type | Driving Force | Receptor |

| π-π Stacking | Favorable orbital overlap between aromatic systems | Aryl hydrocarbon Receptor (AhR) |

| Hydrophobic Interactions | Entropically driven association of nonpolar surfaces | Aryl hydrocarbon Receptor (AhR) |

| Van der Waals Forces | Weak, short-range electrostatic attractions | Aryl hydrocarbon Receptor (AhR) |

Table 2: Key interactions identified in docking studies of chlorinated phenylacrylonitriles with the Aryl hydrocarbon Receptor. researchgate.net

Transition-State Analysis for Reaction Mechanism Elucidation

Transition-state analysis is a fundamental aspect of computational chemistry that focuses on identifying the highest energy point along a reaction coordinate, known as the transition state or activated complex. bath.ac.uk Locating and characterizing the transition state is crucial for understanding the mechanism of a chemical reaction and calculating its rate.

As mentioned in Section 7.1, DFT calculations have been used to determine the transition-state energies for the chlorination reactions that produce this compound. The calculated activation energies (ΔG‡) provide a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.

A higher activation energy implies a slower reaction rate. The analysis of the formation of 3,4-DCPAN from tyrosine precursors showed that the second chlorination step has a significantly higher activation barrier (105.6 kJ/mol) compared to the first (92.3 kJ/mol). This finding, derived from transition-state analysis, is critical for optimizing reaction conditions in a laboratory or industrial setting. It suggests that driving the reaction to completion to form the dichlorinated product requires more forcing conditions or longer reaction times.

This type of analysis helps to:

Confirm Reaction Mechanisms : By comparing the computed activation energies for different possible pathways, the most likely mechanism can be determined.

Predict Reaction Rates : The activation energy is a key parameter in the Arrhenius equation, which relates the rate of a reaction to temperature.

Understand Reactivity : It provides insight into why certain reactions are favored over others and why specific reagents or catalysts are effective.

Future Research Directions

Elucidating Novel Synthetic Routes for 3,4-Dichlorophenylacetonitrile Analogues

Future research will likely focus on developing innovative and efficient synthetic pathways to a wider array of this compound analogues. While established methods like the Knoevenagel condensation between this compound and various aldehydes are used to generate analogues, there is room for advancement. researchgate.netmdpi.com Exploration into novel catalytic systems, such as phase-transfer catalysts, has already shown promise in improving yields of related syntheses.

The synthesis of oxacyclic and carbacyclic analogues of methylphenidate has been achieved by reacting this compound with cycloalkyl bromides, followed by hydrolysis and esterification. researchgate.net Further research could expand this to include a broader range of cyclic systems and functional groups. Similarly, palladium-catalyzed reactions have been suggested as a convenient method for producing certain analogues, a route that warrants more extensive investigation. google.com The development of multicomponent reactions, which have proven effective for other complex syntheses, could offer a streamlined approach to generating libraries of novel analogues from simple precursors. vu.nl

Key areas for future synthetic exploration include:

Stereoselective Syntheses: Developing methods to control the stereochemistry of new analogues, which is crucial for medicinal chemistry applications where enantiomers can have vastly different biological activities. researchgate.net

Green Chemistry Approaches: Investigating more environmentally benign solvents and catalysts to reduce the environmental footprint of synthesis.

Combinatorial Chemistry: Utilizing high-throughput techniques to rapidly synthesize and screen large libraries of analogues for desired properties. vu.nl

| Analogue Type | General Synthetic Approach | Potential Application Area | Reference |

| Acrylonitrile (B1666552) Analogues | Knoevenagel condensation with substituted benzaldehydes. | Anticancer, Antimicrobial | researchgate.net |

| Piperidine-based Analogues | Alkylation of the this compound anion. | Neurokinin Receptor Antagonists | google.comallfordrugs.com |

| Oxacyclic/Carbacyclic Analogues | Reaction with cycloalkyl bromides, followed by hydrolysis and esterification. | Dopamine (B1211576) Transporter (DAT) Inhibitors | researchgate.net |

| Chiral Nano-Fluorescence Materials | Knoevenagel condensation with chiral BINOL-based aldehydes. | Materials Science, Biosensing | mdpi.com |

Comprehensive Mechanistic Studies of this compound Reactivity

A deeper understanding of the reaction mechanisms of this compound is critical for optimizing existing synthetic routes and designing new ones. The electronic environment created by the two chlorine substituents on the phenyl ring significantly influences the compound's reactivity and the selectivity of its reactions. Future research should employ a combination of experimental and computational methods to elucidate these electronic effects.

Mechanistic studies could focus on:

Condensation Reactions: Investigating the step-by-step mechanism of the Knoevenagel condensation to better control reaction outcomes and yields with a wider variety of aldehydes, as some, like pyrrole (B145914) carboxaldehyde, currently fail to react. researchgate.net

Alkylation Reactions: Studying the kinetics and thermodynamics of anion formation and subsequent alkylation to improve the synthesis of intermediates for pharmaceuticals like neurokinin receptor antagonists. google.com

Computational Modeling: Using density functional theory (DFT) and other computational tools to model transition states and reaction pathways, providing insights that can guide experimental design. Molecular docking studies have already been used to predict the binding efficiency of analogues, suggesting a path for correlating structure with biological activity. evitachem.com

Exploration of New Applications in Materials Science and Medicinal Chemistry

This compound is a valuable building block, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiguidechem.com Its most notable application is in the production of potent and selective non-peptide antagonists for the neurokinin A (NK2) and NK3 receptors, such as SR 48968 and SR 142801, which have therapeutic potential. sigmaaldrich.com

Future research is expected to expand its applications significantly:

Medicinal Chemistry: Beyond neurokinin antagonists, analogues have shown promise as inhibitors of the dopamine transporter (DAT), presenting a template for designing potential medications for cocaine abuse. researchgate.net Other derivatives have demonstrated potent, selective cytotoxicity against breast cancer cell lines, making them lead compounds for new anticancer drugs. researchgate.netrsc.org The aryl hydrocarbon receptor (AhR) has also been identified as a potential target for acrylonitrile analogues in the context of colon cancer. researchgate.net

Materials Science: The unique optical and electrical properties of its derivatives are of interest for developing new materials. ontosight.ai Recently, chiral derivatives of this compound have been synthesized to create self-assembled nano-fluorescence materials with aggregation-induced emission (AIE) characteristics, which have applications in developing highly sensitive biosensors. mdpi.com

Advanced Research on Environmental Remediation and Mitigation Strategies for this compound

The identification of this compound as a disinfection byproduct (DBP) in chlorinated drinking water has raised environmental and health concerns. acs.orgmdpi.com It is classified as an emerging aromatic nitrogenous DBP, which can be more toxic than regulated DBPs. mdpi.comnih.gov Its formation can occur from the chlorination of aromatic amino acids like phenylalanine present in source water. mdpi.com

Given its presence in treated water and its potential toxicity, future research must focus on effective removal and mitigation strategies. guidechem.comacs.org Promising areas of investigation include:

Advanced Oxidation Processes (AOPs): Studying the efficacy of AOPs, such as ozonation or UV/H₂O₂ treatment, for the degradation of this compound in water treatment plants.

Adsorption Technologies: Developing and testing novel adsorbent materials, such as specialized activated carbons or metal-organic frameworks (MOFs), for their capacity to remove this compound from water. researchgate.net Research into biochar has shown its potential for removing other aqueous pollutants through a combination of physisorption and chemisorption. researchgate.net

Bioremediation: Investigating microbial or enzymatic degradation pathways that could be harnessed for bioremediation of contaminated sites or integrated into water treatment systems.

Source Control: A critical mitigation strategy involves better monitoring and management of precursors, such as specific types of natural organic matter (NOM) and aromatic amino acids, in water sources to prevent the formation of this compound during disinfection. nih.govtudelft.nl

Development of More Sensitive Analytical Methods for Trace Detection

Detecting and quantifying this compound at trace levels in complex environmental matrices like drinking water is crucial for exposure assessment and for evaluating the effectiveness of remediation technologies. Early methods using liquid-liquid extraction and gas chromatography/mass spectrometry (GC/MS) had a method detection limit of 100 ng/L. researchgate.netsurrey.ac.uk

More sensitive methods have since been developed, but there is an ongoing need for improvement. researchgate.net Future research should aim to:

Lower Detection Limits: A method using solid-phase extraction (SPE) followed by GC/MS has successfully lowered the method detection limits for related chlorophenylacetonitriles to the range of 0.15 to 0.37 ng/L. researchgate.net Further advancements could push these limits even lower.

High-Resolution Mass Spectrometry (HRMS): The use of techniques like GC-Orbitrap MS or liquid chromatography-quadrupole-time of flight mass spectrometry (LC-Q-TOF/MS) can provide higher confidence in compound identification and quantification, especially for identifying unknown byproducts in complex samples. researchgate.netsci-hub.seumweltbundesamt.de

Real-Time Monitoring: Developing sensors or rapid analytical methods that could allow for real-time or near-real-time monitoring of this compound concentrations in water treatment systems.

| Analytical Technique | Sample Preparation | Typical Detection Limit | Key Advantage | Reference |

| GC/MS | Liquid-Liquid Extraction | 100 ng/L | Standard method | surrey.ac.uk |

| SPE-GC/MS | Solid-Phase Extraction | 0.15-0.37 ng/L | Increased sensitivity | researchgate.net |